molecular formula C22H21N3O2S2 B2763315 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 941980-94-5

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2763315
CAS No.: 941980-94-5
M. Wt: 423.55
InChI Key: PECMEAOFOQAMQT-UHFFFAOYSA-N
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Description

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl intermediate, followed by the formation of the thiazole ring, and finally the coupling of these intermediates with p-tolyl acetamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-yl or thiazole moieties.

    Reduction: Reduction reactions could target the oxoethyl group or other reducible functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the thiazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, it might be used in the development of new materials, coatings, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity, or by interfering with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(phenyl)acetamide
  • 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(m-tolyl)acetamide

Properties

IUPAC Name

2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-15-6-8-17(9-7-15)23-20(26)14-29-22-24-18(13-28-22)12-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,13H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECMEAOFOQAMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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